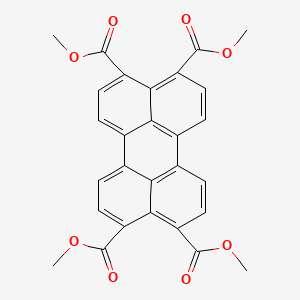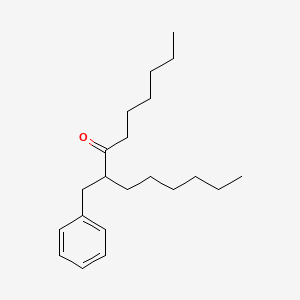
2-Hydroxy-5-(2-nitroethenyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-(2-nitroethenyl)benzoic acid is an organic compound with the molecular formula C9H7NO5 It is a derivative of benzoic acid, featuring both hydroxyl and nitroethenyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid typically involves the nitration of 2-hydroxybenzoic acid (salicylic acid) followed by the introduction of the nitroethenyl group. One common method includes:
Nitroethenylation: The nitroethenyl group is introduced through a reaction with nitroethene under basic conditions.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-(2-nitroethenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Hydroxy-5-(2-nitroethenyl)benzaldehyde.
Reduction: 2-Hydroxy-5-(2-aminoethenyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-(2-nitroethenyl)benzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid involves its interaction with molecular targets such as enzymes. For example, it inhibits the activity of protein tyrosine phosphatases by binding to the active site and blocking substrate access . This inhibition can modulate various cellular pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-nitrobenzoic acid: Lacks the nitroethenyl group but shares similar inhibitory properties on enzymes.
2-Hydroxy-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
3-Nitrosalicylic acid: Another nitro-substituted salicylic acid with different chemical properties and uses.
Uniqueness
2-Hydroxy-5-(2-nitroethenyl)benzoic acid is unique due to the presence of both hydroxyl and nitroethenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
42571-07-3 |
|---|---|
Molekularformel |
C9H7NO5 |
Molekulargewicht |
209.16 g/mol |
IUPAC-Name |
2-hydroxy-5-(2-nitroethenyl)benzoic acid |
InChI |
InChI=1S/C9H7NO5/c11-8-2-1-6(3-4-10(14)15)5-7(8)9(12)13/h1-5,11H,(H,12,13) |
InChI-Schlüssel |
NVWQBWPWSNPTBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=C[N+](=O)[O-])C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperidine, 1-[(4-nitrophenyl)azo]-](/img/structure/B14648452.png)

![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)

![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)








